1'-Amino-1,1'-bi(cyclohexyl)-2-one
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Overview
Description
1’-Amino-1,1’-bi(cyclohexyl)-2-one is a chemical compound with the molecular formula C12H21NO It is known for its unique structure, which consists of two cyclohexyl rings connected by a ketone group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Amino-1,1’-bi(cyclohexyl)-2-one typically involves the reaction of cyclohexanone with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of 1’-Amino-1,1’-bi(cyclohexyl)-2-one may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 1’-Amino-1,1’-bi(cyclohexyl)-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
1’-Amino-1,1’-bi(cyclohexyl)-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1’-Amino-1,1’-bi(cyclohexyl)-2-one involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone with a single cyclohexyl ring.
Cyclohexylamine: An amine with a single cyclohexyl ring.
1,1’-Bi(cyclohexyl)-2-one: A compound with two cyclohexyl rings connected by a ketone group but lacking the amino group.
Uniqueness: 1’-Amino-1,1’-bi(cyclohexyl)-2-one is unique due to its combination of an amino group and a ketone group within a bicyclic structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H21NO |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
2-(1-aminocyclohexyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H21NO/c13-12(8-4-1-5-9-12)10-6-2-3-7-11(10)14/h10H,1-9,13H2 |
InChI Key |
BIZJPDCHNWABJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2CCCCC2=O)N |
Origin of Product |
United States |
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